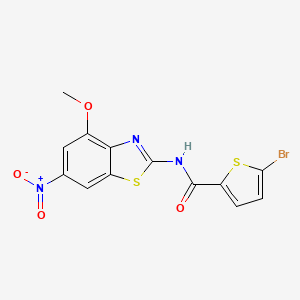

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

5-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a substituted benzothiazole moiety. The benzothiazole ring is functionalized with methoxy (-OCH₃) and nitro (-NO₂) groups at positions 4 and 6, respectively, while the thiophene ring bears a bromine atom at position 3. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Synthetic routes for analogous compounds often involve:

- Amide coupling: Reactions between thiophene-2-carboxylic acid derivatives and benzothiazol-2-amines, mediated by coupling agents like TiCl₄/pyridine or DCC/DMAP .

- Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups, typically using Pd(PPh₃)₄ catalysts and boronic acids .

Yield variations depend on substituent electronic effects and protection/deprotection strategies. For example, unprotected pyrazole amides formed via TiCl₄/pyridine achieved 48% yields, while DCC/DMAP methods yielded 42% .

Properties

IUPAC Name |

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O4S2/c1-21-7-4-6(17(19)20)5-9-11(7)15-13(23-9)16-12(18)8-2-3-10(14)22-8/h2-5H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYSRSAPBAJXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the bromine and nitro groups, and the coupling with the thiophene ring. One common synthetic route involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The bromine atom can be introduced through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Coupling with Thiophene Ring: The final step involves the coupling of the benzothiazole derivative with a thiophene-2-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy) on boronic acids improve Suzuki coupling yields (e.g., 72% for 4a ), while electron-withdrawing groups reduce yields (37% for 4n ).

- Heterocyclic Influence : Pyrazine and pyridine derivatives exhibit higher yields (75–80%) compared to pyrazole analogues (42–48%) due to reduced steric hindrance .

Computational and Electronic Properties

Key Observations :

- Reactivity : Pyrazole-thiophene derivatives (e.g., 9c, 9h) exhibit higher electrophilicity (ω = 3.5) due to electron-deficient pyrazole rings, enhancing chemical reactivity .

- Stability : Compound 9d (pyrazole-thiophene) is the most stable in its series, attributed to optimal charge delocalization .

- NLO Performance: Compound 9f shows superior nonlinear optical (NLO) response, linked to extended π-conjugation and electron-withdrawing substituents .

Biological Activity

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure, which includes a bromine atom, a methoxy group, and a nitro group attached to a benzothiazole ring, suggests potential biological activity. This article provides a detailed examination of its biological properties based on existing research.

The compound can be synthesized through various chemical reactions including methoxylation, bromination, and amidation. The following steps outline the typical synthetic route:

- Methoxylation : Introduction of the methoxy group using methanol and a catalyst.

- Bromination : Addition of the bromine atom using bromine or N-bromosuccinimide.

- Amidation : Formation of the benzamide moiety by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

The molecular formula for this compound is with an InChI string of InChI=1S/C15H12BrN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20) .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cytotoxicity : Studies have shown that related benzothiazole derivatives possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U937 (leukemia), and others. The IC50 values for these compounds often fall within the micromolar range, indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | U937 | 2.41 |

| 5-bromo derivative | Various | TBD |

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Apoptosis Induction : Flow cytometry assays have suggested that related compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

- Bioreductive Activation : The nitro group may undergo bioreductive activation under hypoxic conditions to form reactive intermediates that can damage cellular components .

Case Studies and Research Findings

A comprehensive review of literature highlights several case studies focusing on the biological activity of related compounds:

- Study on Anticancer Activity : A study demonstrated that certain derivatives exhibited greater cytotoxic activity than doxorubicin against human leukemia cell lines .

- Mechanistic Insights : Western blot analyses revealed increased expression levels of apoptotic markers in treated cancer cells, suggesting a mechanism involving programmed cell death .

- Comparative Analysis : A comparative study indicated that while some derivatives showed potent anticancer activity, others had low solubility which affected their bioavailability and efficacy .

Q & A

Q. How can researchers reconcile discrepancies between experimental and theoretical IR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.